6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine
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Overview
Description
“6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as benzo[d]thiazole derivatives are often synthesized through various chemical reactions . For instance, one method involves the reaction of 2-aminobenzenethiol with α-haloketones .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzo[d]thiazole core, with a methylthio group attached at the 6-position and an o-tolyl group attached to the nitrogen atom of the thiazole ring .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methodologies : Research into the synthesis and reactions of azido-benzothiazoles and benzo[b]thiophens has paved the way for the development of novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles, highlighting the versatility of thiazole derivatives in chemical synthesis (Gallagher, Iddon, & Suschitzky, 1980).
- Electrochemical Synthesis : An external oxidant-free intramolecular dehydrogenative C–S cross-coupling under electrolytic conditions has been developed, facilitating the synthesis of 2-aminobenzothiazoles directly from aryl isothiocyanates and amines, demonstrating an efficient pathway for constructing benzothiazole scaffolds (Wang, Tang, & Lei, 2017).
Applications in Material Science
- Semiconducting Polymers : The exploration of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in semiconducting polymers has revealed their utility in creating high-performance organic electronics, including transistors and solar cells, indicating the potential of thiazole derivatives in advanced material applications (Chen et al., 2016).
Biological and Pharmacological Activities
- Antiviral Agents : Novel benzo[d]imidazole-based heterocycles, including thiazole derivatives, have shown promising results as broad-spectrum antiviral agents against HIV-1, HCV, SSPE, and H1N1, underscoring the therapeutic potential of these compounds in treating viral infections (Eldebss et al., 2015).
- Anticancer Activities : The synthesis of new benzimidazole–thiazole derivatives has been investigated for their anticancer properties, showing promising activity against various cancer cell lines. This highlights the relevance of thiazole derivatives in developing novel anticancer therapeutics (Nofal et al., 2014).
Catalytic Applications
- Olefin Epoxidation : Molybdenum(VI) complexes with thiazole-hydrazone ligands have been prepared and structurally characterized, demonstrating their catalytic effectiveness in olefin epoxidation. This research opens new avenues for the application of thiazole derivatives in catalysis (Ghorbanloo, Bikas, & Małecki, 2016).
Mechanism of Action
Target of Action
It shares structural similarities with 2-methylphenethylamine , which is known to be an agonist of the human trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
Based on its structural similarity to 2-methylphenethylamine , it might interact with TAAR1 and modulate neurotransmission
Biochemical Pathways
Taar1 agonists like 2-methylphenethylamine are known to influence monoaminergic neurotransmission, which includes pathways involving dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Related compounds with a 2-methylphenyl group have shown marked strain differences in pharmacokinetics in animal models . These differences were suggested to be caused by an alteration in the dissociation constants (Kd), associated with albumin genetic polymorphism .
Result of Action
Taar1 agonists like 2-methylphenethylamine can influence the release and reuptake of monoamine neurotransmitters, potentially affecting mood, cognition, and perception .
Properties
IUPAC Name |
N-(2-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-5-3-4-6-12(10)16-15-17-13-8-7-11(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWELKBTUGZUMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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